4-(3,5-Difluorophenyl)pyridine
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Overview
Description
4-(3,5-Difluorophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boron reagent, such as a boronic acid or ester, and a halogenated pyridine derivative. The reaction is catalyzed by a palladium complex and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of 4-(3,5-difluorophenyl)piperidine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-(3,5-Difluorophenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a ligand in coordination chemistry and is used in the study of metal-organic frameworks (MOFs).
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)pyridine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. For example, it can inhibit certain kinases involved in signal transduction pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Difluorophenyl)pyridine
- 4-(3,4-Difluorophenyl)pyridine
- 4-(2,3-Difluorophenyl)pyridine
Uniqueness
4-(3,5-Difluorophenyl)pyridine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its electronic properties and reactivity. This positioning can affect the compound’s binding affinity to biological targets and its overall stability in various chemical environments .
Properties
IUPAC Name |
4-(3,5-difluorophenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJCQRMCICHLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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